molecular formula C6H13ClN2O B1424040 N-Allyl-3-aminopropanamide hydrochloride CAS No. 1220034-30-9

N-Allyl-3-aminopropanamide hydrochloride

Cat. No. B1424040
M. Wt: 164.63 g/mol
InChI Key: UKVKSRRENZLTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A practical synthesis of allylic amines, which could potentially include N-Allyl-3-aminopropanamide hydrochloride, involves a nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .

Scientific Research Applications

Hydroboration of N-Allylic Amines

N-Allyl-3-aminopropanamide hydrochloride plays a role in the hydroboration of N-allylic amines. The amino group in N-allylic amines, when protected by a phosphorylated group, hinders nitrogen-boron coordination and allows for normal addition of boron hydrides. This reaction leads to N-phosphorated 3-aminopropanols with high yields (Benmaarouf-khallaayoun et al., 1985).

Phosphate Binding in Hydrogels

N-Allyl-3-aminopropanamide hydrochloride is used in preparing sevelamer analogue porous hydrogels. These hydrogels, made by free radical copolymerization, can remove phosphorus ions from simulated gastroenteric environments. Their stability in acid and oxidation environments suggests potential applications in hyperphosphatemia treatment, environmental management, and wastewater treatment (Haisong Zhang et al., 2016).

Anti-biodegradable Hydrophobic Sulfonate-based Acrylamide Copolymer

A novel anti-biodegradable hydrophobic acrylamide copolymer incorporating N-Allyl-3-aminopropanamide hydrochloride has been synthesized for enhanced oil recovery. This copolymer exhibits improved viscosity, temperature tolerance, salt resistance, shear resistance, and viscoelasticity, making it suitable for high-temperature and high-salinity reservoirs (Gou et al., 2015).

Formation and Reduction of Acrylamide in Food

3-Aminopropanamide, a precursor of N-Allyl-3-aminopropanamide hydrochloride, can reduce acrylamide formation in food through the Maillard reaction. It forms adducts with acrylamide, thereby reducing its presence and toxicity in thermally processed foods. This discovery is significant for food safety and controlling endogenous contaminants (Haojie Wu et al., 2018).

Synthesis and Evaluation of Novel Water-Soluble Copolymers

N-Allyl-3-aminopropanamide hydrochloride is used in synthesizing novel water-soluble copolymers. These copolymers exhibit enhanced properties like temperature-tolerance, shear-tolerance, salt-resistance, and thickening function compared to partially hydrolyzed polyacrylamide. They are potentially useful for oil recovery and reducing crystalline interspace in sodium montmorillonite (Xiangjun Liu et al., 2013).

Isomerization to Form Geometrically Defined Enamides

N-Allyl-3-aminopropanamide hydrochloride is involved in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. This process aids in the synthesis of various bioactive pharmacophores and is significant for incorporating nitrogen functionality into molecules (Trost et al., 2017).

properties

IUPAC Name

3-amino-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2H,1,3-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKSRRENZLTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-3-aminopropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-3-aminopropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Allyl-3-aminopropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Allyl-3-aminopropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Allyl-3-aminopropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Allyl-3-aminopropanamide hydrochloride
Reactant of Route 6
N-Allyl-3-aminopropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.